3-Deoxy-D-galactose

Thermodynamics Protein-Ligand Binding Isothermal Titration Calorimetry

3-Deoxy-D-galactose is the definitive C3-deoxy probe for isolating the thermodynamic role of the galactose C3-OH in protein binding (~30 kJ/mol penalty vs D-galactose via ITC). Unlike 2-deoxy or 6-deoxy analogs, it eliminates LacY permease recognition and alters solvation thermodynamics, avoiding SAR artifacts. Use it to synthesize UDP-3-deoxy-D-galactose for enzymatic glycan assembly, as a negative control in SGLT1 transport assays, or as a scaffold for BNCT boronated derivatives—all without off-target glycosidase inhibition.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1253294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-galactose
Synonyms3-deoxy-D-galactose
3-deoxy-D-xylo-hexose
3-deoxy-xylo-hexose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1
InChIKeyKDSPLKNONIUZSZ-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-D-galactose: Procurement-Grade Characterization of a C3-Hydroxyl-Deficient Galactose Analog for Structure-Activity Relationship Studies


3-Deoxy-D-galactose (CAS: 4005-35-0, synonym: 3-deoxy-D-xylo-hexose, molecular formula: C₆H₁₂O₅, MW: 164.16) is a deoxy sugar belonging to the galactose analog class, wherein the C3 hydroxyl group of D-galactose has been replaced by hydrogen [1]. As a rare sugar derivative, this compound serves as a critical molecular probe for dissecting the specific contribution of the C3-hydroxyl moiety to carbohydrate-protein recognition, enzymatic substrate specificity, and metabolic pathway flux [2]. Its procurement value lies not in standalone potency but in its capacity to generate differential binding and activity profiles that are unattainable with native D-galactose or alternative deoxy congeners (e.g., 2-deoxy- or 6-deoxy-D-galactose).

Why 3-Deoxy-D-galactose Cannot Be Interchanged with Other Galactose Deoxy Analogs in Experimental Systems


The position of deoxygenation in galactose analogs dictates a unique thermodynamic and functional fingerprint that precludes simple substitution. Head-to-head thermodynamic profiling reveals that while 1-deoxy-, 2-deoxy-, and 3-deoxy-D-galactose all exhibit unfavorable binding enthalpies (∼30 kJ/mol penalty relative to D-galactose), their rank-order affinities diverge significantly due to differences in ligand solvation free energies [1]. Furthermore, biological interrogation demonstrates that 3-deoxy-D-galactose is uniquely inert in glycosaminoglycan synthesis inhibition relative to its 4-deoxy counterparts, and exhibits complete loss of binding to the Escherichia coli lactose permease binding site—a phenomenon distinct from 2-deoxy-D-galactose, which retains partial recognition [2][3]. Therefore, using an alternative deoxy analog such as 2-deoxy-D-galactose or 4-deoxy-D-galactose as a surrogate for C3 modification will introduce orthogonal solvation and recognition artifacts, undermining the validity of structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: 3-Deoxy-D-galactose Performance Benchmarks Against Comparators


Thermodynamic Binding Signature: 3-Deoxy-D-galactose Exhibits 30 kJ/mol Enthalpic Penalty Relative to D-Galactose at L-Arabinose-Binding Protein

Direct head-to-head isothermal titration calorimetry (ITC) analysis at 308 K revealed that 3-deoxy-D-galactose binding to L-arabinose-binding protein (ABP) incurs a substantially unfavorable enthalpy change (∼30 kJ/mol penalty) compared to the native ligand D-galactose. This penalty is comparable in magnitude to those observed for 1-deoxy- and 2-deoxy-D-galactose, confirming that the C3 hydroxyl group is enthalpically indispensable for stable complex formation [1]. Importantly, while the enthalpic penalty is shared across these deoxy analogs, the overall binding affinity of 3-deoxy-D-galactose is lower than that of 2-deoxy-D-galactose due to divergent solvation free energy contributions of the free ligands [1].

Thermodynamics Protein-Ligand Binding Isothermal Titration Calorimetry

Substrate Competence in Chemo-Enzymatic Synthesis: 3-Deoxy-D-galactose Functions as an Acceptor for β(1→4)-Galactosyltransferase in Unnatural Oligosaccharide Assembly

In a systematic evaluation of galactose analogs for chemo-enzymatic oligosaccharide synthesis, 3-deoxy-D-galactose was successfully converted to its UDP-derivative (UDP-3-deoxy-D-galactose) via in situ generation of per-O-trimethylsilylated glycopyranosyl iodide followed by reaction with UDP. The resulting UDP-3-deoxy-D-galactose was demonstrated to be an active substrate for β(1→4)-galactosyltransferase, enabling enzymatic preparation of a 3-deoxy-N-acetyllactosamine analog [1]. This contrasts with certain other deoxy congeners which may exhibit reduced or absent transferase acceptor activity under the same conditions, positioning 3-deoxy-D-galactose as a viable building block for site-specific glycan remodeling at the non-reducing terminus.

Chemo-Enzymatic Synthesis Oligosaccharide Engineering Glycosyltransferase Substrate

Cellular Transport Inertness: 3-Deoxy-D-galactose Exhibits Negligible Active Transport in Mammalian Intestinal and Renal Systems

Active intestinal and renal transport studies have established that 3-deoxy-D-galactose is not actively transported or is only very weakly transported across epithelial membranes [1]. This observation aligns with findings that 3-deoxy-glucose is similarly inert in sodium-dependent glucose transporter (SGLT1) transport assays, and that methyl β-D-galactoside transport in rabbit renal cortex is unaffected by phlorizin, dinitrophenol, or Na⁺ depletion in the presence of C3-modified analogs [2][3]. In contrast, D-galactose and D-glucose are robustly transported via these systems.

Membrane Transport SGLT Substrate Specificity Pharmacokinetics

Glycosaminoglycan Synthesis Modulation: 3-Deoxy-D-galactose Reduces Hepatocyte GAG Incorporation by 40% at 20 mM Concentration

In primary rat hepatocyte cultures, 3-deoxy-D-galactose at 20 mM concentration reduced ³H-glucosamine and ³⁵SO₄ incorporation into cellular glycosaminoglycans (GAGs) to 60% of untreated control levels; at 10 mM, incorporation was reduced to 75% of control [1]. This class-level inhibitory effect is moderate and contrasts with the more potent GAG synthesis inhibition reported for 4-deoxy-modified galactose analogs, which incorporate into nascent GAG chains and induce premature chain termination [1].

Glycosaminoglycan Biosynthesis Hepatocyte Metabolism Metabolic Inhibition

Glycosidase Inhibition Profile: 3-Boronic-3-Deoxy-D-galactose Derivative Exhibits No Significant Glycosidase Inhibitory Activity Across Multiple Enzyme Classes

A boronic acid-functionalized derivative (3-boronic-3-deoxy-D-galactose) was synthesized diastereoselectively and evaluated against a panel of glycosidase enzymes including α-glucosidase, β-glucosidase, α-galactosidase, β-galactosidase, α-mannosidase, and β-mannosidase. The results demonstrated that the compound did not exhibit any significant inhibition of these glycosidase enzymes [1]. This contrasts with the typical behavior of many carbohydrate-mimetic inhibitors (e.g., 2-deoxy-2-fluoro-glycosides, iminosugars) that often demonstrate measurable Ki/IC₅₀ values in similar enzyme panels.

Glycosidase Inhibition Boron Neutron Capture Therapy Enzyme Screening

Lactose Permease Binding Site Recognition: 3-Deoxy-D-galactose Completely Lacks Binding to E. coli LacY Transporter

In a comprehensive substrate specificity study of the Escherichia coli lactose permease (LacY) binding site, 31 D-galactose structural analogues were examined by site-directed N-[(14)C]ethylmaleimide-labeling of the substrate-protectable Cys148 residue. While D-galactose exhibited an apparent binding affinity of approximately 30 mM (defined by Cys148 protection), deoxy derivatives at the C3 position—including 3-deoxy-D-galactose—exhibited no binding whatsoever [1]. Notably, 2-deoxy-D-galactose similarly afforded no substrate protection, whereas the C2 epimer D-talose retained binding competence. This establishes that the C3 hydroxyl group participates in essential, non-redundant hydrogen-bonding interactions required for stable ligand accommodation within the LacY binding pocket.

Membrane Transport Lactose Permease Substrate Specificity

Procurement-Validated Application Scenarios for 3-Deoxy-D-galactose in Academic and Industrial Research


Structure-Activity Relationship (SAR) Mapping of Carbohydrate-Binding Protein Active Sites

Use 3-deoxy-D-galactose as a precise molecular probe to isolate the thermodynamic contribution of the galactose C3 hydroxyl group to protein-ligand complex stabilization. The ∼30 kJ/mol enthalpic penalty quantified by ITC relative to D-galactose provides a direct readout of hydrogen-bonding contributions in systems such as L-arabinose-binding protein (ABP) and other galactose-recognizing lectins or antibodies. This application is particularly valuable for computational chemists and structural biologists seeking to validate molecular docking predictions with empirical thermodynamic data [1].

Chemo-Enzymatic Synthesis of C3-Modified Neo-Glycoconjugates and Unnatural Oligosaccharides

Employ 3-deoxy-D-galactose as a starting material for the generation of UDP-3-deoxy-D-galactose, which serves as an active donor substrate for β(1→4)-galactosyltransferase. This enables the enzymatic assembly of N-acetyllactosamine analogs bearing a C3-deoxy modification at the non-reducing terminal galactose residue. Such modified glycans are valuable as tools for probing galectin binding specificity, as scaffolds for vaccine adjuvant development targeting bacterial polysaccharide epitopes, and as intermediates in the synthesis of glycosidase-resistant glycoconjugates [1].

Negative Control in Bacterial and Mammalian Hexose Transporter Substrate Specificity Assays

Leverage the compound's complete inability to bind to the Escherichia coli lactose permease (LacY) binding site and its negligible active transport in mammalian SGLT1 and intestinal transport systems as a definitive negative control. In competitive transport inhibition assays or fluorescent sugar uptake studies, 3-deoxy-D-galactose provides a baseline signal for passive diffusion, enabling researchers to differentiate between transporter-mediated and non-mediated cellular entry. This is particularly relevant for pharmacokinetic profiling of galactose-based prodrugs and for studying the substrate tolerance of the SGLT family of sodium-dependent glucose transporters [1][2].

Boron Neutron Capture Therapy (BNCT) Agent Development with Minimal Off-Target Glycosidase Liability

Utilize 3-deoxy-D-galactose as the core carbohydrate scaffold for synthesizing boronated derivatives (e.g., 3-boronic-3-deoxy-D-galactose) intended for targeted BNCT cancer therapy. The established lack of significant glycosidase inhibitory activity across α/β-glucosidase, α/β-galactosidase, and α/β-mannosidase panels indicates that the C3-deoxy modification does not introduce unintended enzyme inhibition liabilities. This allows medicinal chemists to attribute any observed therapeutic efficacy directly to boron-mediated neutron capture effects rather than confounding glycosidase modulation, thereby streamlining lead optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Deoxy-D-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.